JNK3 Inhibitory Potency: Dimethoxybenzyl Urea vs. Optimized Amide Analogs
The target compound exhibits an JNK3 IC50 of 10,000 nM (10 µM) in a fluorescence anisotropy assay using recombinant N-terminal His(6)-tagged truncated human JNK3 expressed in baculovirus [1]. This is approximately 286-fold weaker than the optimized lead compound 17 (IC50 = 35 nM) from the same scaffold series, which utilizes an oxetane amide in place of the dimethoxybenzyl urea [2]. The loss of potency is consistent with the SAR observation that large N-benzyl urea substitutions in Area-A significantly reduce JNK3 binding affinity compared to compact heterocyclic amides [2]. No data are available on the target compound's inhibition of JNK1, JNK2, or p38α for selectivity assessment.
| Evidence Dimension | JNK3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10,000 nM (10 µM) |
| Comparator Or Baseline | Compound 17 (oxetane amide analog): IC50 = 35 nM (0.035 µM) |
| Quantified Difference | ~286-fold weaker potency for target compound |
| Conditions | Recombinant human JNK3, fluorescence anisotropy assay; both values from independent experiments with different assay formats (exact comparability caveat applies) |
Why This Matters
A 286-fold potency gap means the target compound would require proportionally higher concentrations to achieve equivalent target engagement, impacting both in vitro assay design and any prospective in vivo dosing.
- [1] BindingDB Entry for BDBM50415613. Inhibition of N-terminal His(6)-tagged truncated human JNK3 transfected in baculovirus expression system by fluorescence anisotropy. IC50 = 1.00E+4 nM. View Source
- [2] Feng Y, Park H, Bauer L, Ryu JC, Yoon SO. Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Med Chem Lett. 2021;12(1):24-29. Compound 17: JNK3 IC50 = 35 nM. View Source
